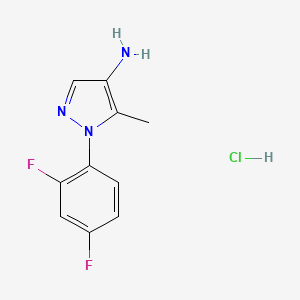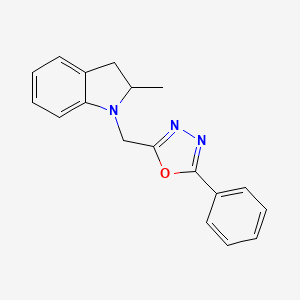
2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((2-Methylindolin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related oxadiazole derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the cyclization of appropriate precursors. In the first paper, a series of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4Hbenzo[b][1,4] oxazin-4-yl)acetate derivatives were synthesized and characterized using spectroscopic methods, indicating a methodical approach to creating oxadiazole compounds with various substitutions . The second paper describes an effective method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid through thermal heterocyclization, which involves the interaction of 3-(hydroxyimino)isoindolin-1-one with carbonyldiimidazole (CDI) followed by base-promoted cycle opening . These methods suggest that the synthesis of this compound would likely involve similar cyclization strategies, possibly starting from a methylindoline derivative.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The papers do not provide specific details on the molecular structure of this compound, but the methods used for characterization, such as 1H NMR, IR, and Mass spectroscopy, are standard techniques that would likely be employed to determine the structure of this compound as well .
Chemical Reactions Analysis
The chemical reactivity of oxadiazole derivatives can vary depending on the substituents attached to the oxadiazole ring. The papers do not discuss the reactivity of this compound specifically, but they do mention the synthesis of related compounds, which implies that the oxadiazole core can participate in further chemical transformations . These could include nucleophilic attacks at the electrophilic centers or additional ring-closing reactions to form more complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The papers provided do not detail the properties of the specific compound , but they do suggest that the synthesized oxadiazole derivatives have been characterized thoroughly, which would include determining their physical properties such as melting points, solubility, and stability, as well as chemical properties like acidity or basicity, reactivity, and potential biological activity . These properties are essential for understanding the compound's potential applications and behavior in various environments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
A new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds, including derivatives of 1,3,4-oxadiazole, showed variable antimicrobial activity against selected microbial species. Particularly, compounds 6d and 6f displayed significant activity, with 6d being the most potent against the panel of microbes tested. This research indicates the potential for 1,3,4-oxadiazole derivatives in antimicrobial applications, suggesting their role in developing new therapeutic agents with less toxicity except for compounds 6h and 6l due to their higher cytotoxicity (Gul et al., 2017).
Antimicrobial, Anti-inflammatory, and Antinociceptive Activities
Research into the antibacterial, anti-inflammatory, and antinociceptive properties of a series of compounds including 1,3,4-oxadiazol-2-yl derivatives revealed significant activities. Compounds demonstrated high antibacterial and antifungal activities compared to standard drugs, and some showed significantly high anti-inflammatory and antinociceptive activities. These findings suggest the therapeutic potential of 1,3,4-oxadiazole derivatives in treating infections and inflammation-related conditions (Bassyouni et al., 2012).
Inhibitors of HIV-1 Replication
A study on N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, including those with the 1,3,4-oxadiazole moiety, identified compounds with promising activity against HIV-1 replication. Among these, certain derivatives showed significant efficacy and low cytotoxicity, highlighting their potential as HIV-1 replication inhibitors and paving the way for further investigation into their therapeutic applications (Che et al., 2015).
Anti-inflammatory Activity and QSAR Study
A 2D-QSAR study on novel derivatives of 1,3,4-oxadiazoles investigated their anti-inflammatory activities. The analysis provided insights into the structural attributes contributing to their biological activity, supporting the design of new compounds with enhanced therapeutic efficacy (Somashekhar & Kotnal, 2020).
Analgesic and Anti-inflammatory Activities
Research into new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one showed potent analgesic and anti-inflammatory activities in animal studies. These findings underscore the potential of 1,3,4-oxadiazole derivatives in developing new pain management and anti-inflammatory therapies (Dewangan et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-11-15-9-5-6-10-16(15)21(13)12-17-19-20-18(22-17)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSANNWTYLGSARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


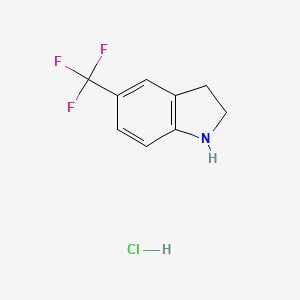
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N,5-dimethyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2522109.png)
![1,3-Dimethyl-5-(3-methylbutylsulfanyl)-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522111.png)
![4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2522112.png)
![3-allyl-2-(benzylthio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2522113.png)
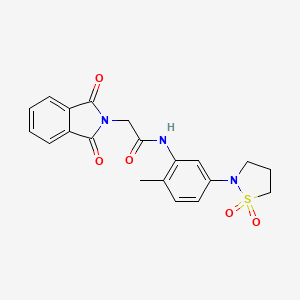
![1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone](/img/structure/B2522117.png)
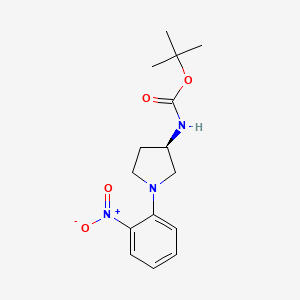
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2522119.png)
![Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2522120.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2522121.png)
